![molecular formula C32H28N8O7S2 B12965894 2-(2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12965894.png)
2-(2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid is a complex organic compound that integrates multiple functional groups, including purine, benzhydryloxy, benzo[d]thiazole, and sulfonamide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid involves several key steps:
Formation of the Purine Derivative: The synthesis begins with the preparation of the purine derivative. This typically involves the reaction of a suitable purine precursor with benzhydryloxycarbonyl chloride under basic conditions to introduce the benzhydryloxycarbonyl protecting group.
Introduction of the Benzo[d]thiazole Moiety: The next step involves the introduction of the benzo[d]thiazole moiety. This can be achieved through a nucleophilic substitution reaction where the purine derivative reacts with a benzo[d]thiazole-2-sulfonamide derivative.
Coupling with Acetamidoacetic Acid: The final step involves coupling the intermediate with acetamidoacetic acid. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the nitro groups if present, using agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the purine and benzo[d]thiazole moieties. Reagents such as alkyl halides or sulfonyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d]thiazole moiety can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s purine and benzo[d]thiazole moieties are of particular interest. Purine derivatives are known for their roles in cellular processes, while benzo[d]thiazole derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid would depend on its specific biological target. Generally, compounds containing purine and benzo[d]thiazole moieties can interact with enzymes, receptors, or nucleic acids, modulating their activity. The benzhydryloxycarbonyl group may act as a protecting group, enhancing the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(6-Amino-7H-purin-7-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid: Lacks the benzhydryloxycarbonyl group, which may affect its stability and bioavailability.
2-(2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid, which may influence its chemical properties and biological activity.
Uniqueness
The unique combination of purine, benzhydryloxycarbonyl, benzo[d]thiazole, and sulfonamide moieties in 2-(2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid provides a versatile scaffold for the development of novel therapeutic agents
Propiedades
Fórmula molecular |
C32H28N8O7S2 |
|---|---|
Peso molecular |
700.7 g/mol |
Nombre IUPAC |
2-[[2-[6-(benzhydryloxycarbonylamino)purin-7-yl]acetyl]-[2-(1,3-benzothiazol-2-ylsulfonylamino)ethyl]amino]acetic acid |
InChI |
InChI=1S/C32H28N8O7S2/c41-25(39(18-26(42)43)16-15-36-49(45,46)32-37-23-13-7-8-14-24(23)48-32)17-40-20-35-29-27(40)30(34-19-33-29)38-31(44)47-28(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,19-20,28,36H,15-18H2,(H,42,43)(H,33,34,38,44) |
Clave InChI |
QTIABLRLOIYMNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC=NC4=C3N(C=N4)CC(=O)N(CCNS(=O)(=O)C5=NC6=CC=CC=C6S5)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12965811.png)
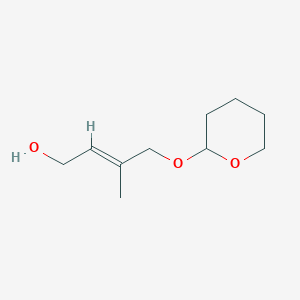
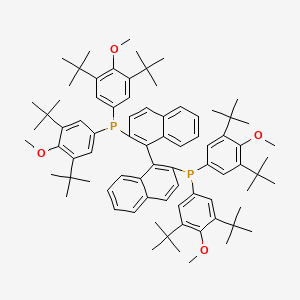
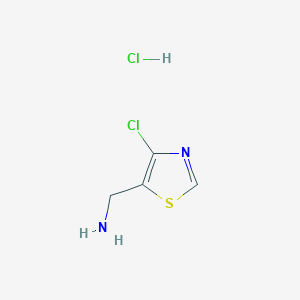

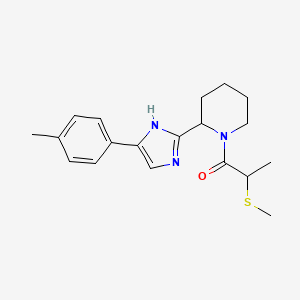
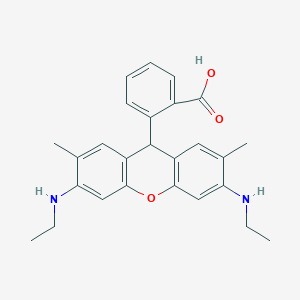
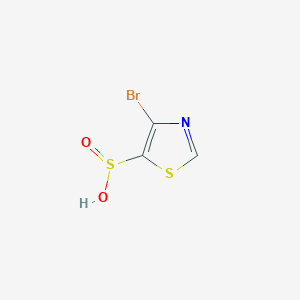
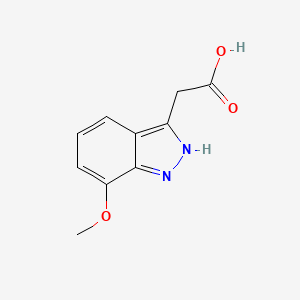
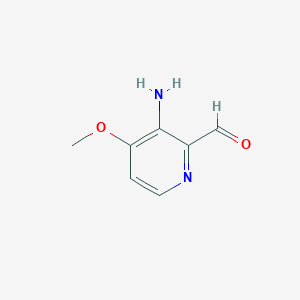
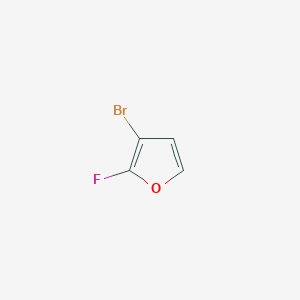
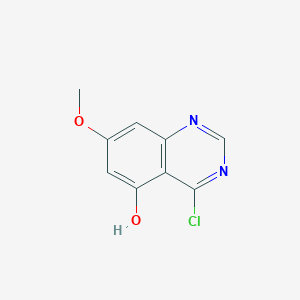

![5-chloro-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12965903.png)
